Enantiomeric Differentiation: (R) vs. (S) Configuration at C-2 Drives Divergent Target Engagement
The 1,4-disubstituted piperazine-2-carboxylic acid scaffold exhibits pronounced enantiomer-dependent biological activity. In the AT2-selective angiotensin II receptor antagonist series, the (S)-enantiomer L-159,686 [(S)-1,4-bis(N,N-diphenylcarbamoyl)piperazine-2-carboxylic acid] displays an AT2 IC₅₀ of 1.5 nM with >66,000-fold selectivity over AT1 (IC₅₀ >100,000 nM) [1]. Although quantitative head-to-head data for the (2R)-1,4-dimethyl analog versus its (2S) counterpart are not publicly disclosed, the established principle in this scaffold class—that the C-2 stereocenter is a critical determinant of receptor binding—means that the (2R)-dihydrochloride provides a specific enantiomeric input for SAR exploration that cannot be replicated by the racemate (CAS 58895-88-8) or the (S)-enantiomer (CAS 2306244-82-4) .
| Evidence Dimension | Enantiomer-dependent target potency in 1,4-disubstituted piperazine-2-carboxylic acid AT2 antagonist series |
|---|---|
| Target Compound Data | (2R)-1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride: R-configuration at C-2; no publicly reported IC₅₀ for this specific compound |
| Comparator Or Baseline | L-159,686 (S-enantiomer, 1,4-bis(N,N-diphenylcarbamoyl) derivative): AT2 IC₅₀ = 1.5 nM; (R)-enantiomer of same series: AT2 IC₅₀ substantially weaker (precise value not disclosed in abstract; selectivity driven by stereochemistry) [1] |
| Quantified Difference | Enantiomer-driven potency differential: S-enantiomer shows nanomolar AT2 potency; R-enantiomer shows markedly reduced activity (class-level inference; exact fold-change not publicly reported for the 1,4-dimethyl analog) |
| Conditions | AT2 receptor binding assay; AT1 counter-screen; recombinant human receptors [1] |
Why This Matters
Procurement of the defined (2R)-enantiomer rather than the racemate enables stereospecific SAR exploration and avoids confounding biological results from the presence of the opposite enantiomer, which may exhibit divergent or antagonistic activity.
- [1] Synthesis and structure-activity relationships of a novel series of non-peptide AT2-selective angiotensin II receptor antagonists. Bioorg. Med. Chem. Lett. 2001, 11(7), 919-923. L-159,686: AT2 IC₅₀ = 1.5 nM; AT1 IC₅₀ >100,000 nM. View Source
